molecular formula C7H7F2NO2S B1410757 2,5-Difluoro-3-methylbenzenesulfonamide CAS No. 1806277-73-5

2,5-Difluoro-3-methylbenzenesulfonamide

Cat. No.: B1410757
CAS No.: 1806277-73-5
M. Wt: 207.2 g/mol
InChI Key: NXLSIASKBARBAZ-UHFFFAOYSA-N
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Description

2,5-Difluoro-3-methylbenzenesulfonamide is an organic compound with the molecular formula C7H7F2NO2S It is a derivative of benzenesulfonamide, where the benzene ring is substituted with two fluorine atoms at the 2 and 5 positions and a methyl group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Difluoro-3-methylbenzenesulfonamide typically involves the introduction of fluorine atoms and a sulfonamide group onto a methyl-substituted benzene ring. One common method is the electrophilic aromatic substitution reaction, where fluorine atoms are introduced using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide. The sulfonamide group can be introduced through a reaction with sulfonyl chlorides in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic fluorination and sulfonamidation processes. These methods are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

2,5-Difluoro-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Fluorinating Agents: Selectfluor, N-fluorobenzenesulfonimide.

    Sulfonyl Chlorides: Used for introducing the sulfonamide group.

    Palladium Catalysts: Used in coupling reactions like Suzuki-Miyaura coupling.

Major Products Formed

    Biaryl Compounds: Formed through coupling reactions.

    Substituted Derivatives: Formed through substitution reactions.

Scientific Research Applications

2,5-Difluoro-3-methylbenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Difluoro-3-methylbenzenesulfonamide depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or proteins. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets, leading to more potent biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Difluoro-3-methylbenzenesulfonamide
  • 3,5-Difluorobenzenesulfonamide
  • 2,5-Difluorobenzenesulfonamide

Uniqueness

2,5-Difluoro-3-methylbenzenesulfonamide is unique due to the specific positioning of its substituents, which can influence its chemical reactivity and biological activity. The presence of both fluorine atoms and a methyl group on the benzene ring can enhance its stability and modify its interaction with biological targets compared to other similar compounds .

Properties

IUPAC Name

2,5-difluoro-3-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2NO2S/c1-4-2-5(8)3-6(7(4)9)13(10,11)12/h2-3H,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXLSIASKBARBAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)S(=O)(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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